molecular formula C13H16N2O3 B3254253 4-Cbz-3-methyl-piperazin-2-one CAS No. 234098-62-5

4-Cbz-3-methyl-piperazin-2-one

Cat. No. B3254253
CAS RN: 234098-62-5
M. Wt: 248.28 g/mol
InChI Key: QGOPZRYPDFSHOY-UHFFFAOYSA-N
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Description

4-Cbz-3-methyl-piperazin-2-one, also known as benzyl 2-methyl-3-oxo-1-piperazinecarboxylate, is a compound that has attracted a lot of attention in scientific research due to its unique chemical properties and potential applications in various fields. It has a molecular weight of 248.28 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H16N2O3 . The InChI code for this compound is 1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.28 .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry

4-Cbz-3-methyl-piperazin-2-one is a crucial building block in the synthesis of various medicinal and biologically active compounds. Its importance is highlighted in the synthesis of enantiomerically pure piperazic acid derivatives, offering a reliable and enantioselective route to N1-Cbz piperazic acid building blocks. These compounds are valuable for the total synthesis of natural products comprising nonproteinogenic amino acids (Papadaki, Georgiadis, & Tsakos, 2020).

2. CO2 Capture and Environmental Applications

Modified piperazines, including structures similar to this compound, have been characterized for CO2 capture via amine scrubbing. These studies provide insight into the physical and chemical properties essential for efficient CO2 capture and highlight the potential environmental applications of these compounds (Li, Li, Nguyen, Rochelle, & Chen, 2013).

3. Material Science and Supramolecular Chemistry

The compound and its derivatives have implications in material science and supramolecular chemistry. Notably, a study presents a novel fluorescent dye containing piperazine and benzimidazole units complexed with cucurbit[7]uril. This complex showcases potential applications in detecting substances like carnosol, an anti-breast cancer drug, at sub-nanomolar concentrations, illustrating the compound's role in creating advanced materials for biological and chemical sensing (Bojesomo, Assaf, Saadeh, Siddig, & Saleh, 2022).

4. Pharmacology and Drug Development

Compounds related to this compound are key intermediates in developing novel pharmacological agents. For instance, substituted 2,5-diazabicyclo[4.1.0]heptanes, where a cyclopropane ring is fused onto a piperazine ring, have been investigated. These structures serve as piperazine surrogates and show significant biological activities, highlighting the potential of this compound derivatives in drug development and pharmacological research (Taylor, Twin, Wen, Mallot, Lough, Gray-Owen, & Batey, 2010).

Safety and Hazards

The safety data sheet for a similar compound, Piperazin-2-one, N4-CBZ protected, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Cbz-3-methyl-piperazin-2-one are not mentioned in the search results, the development of piperazine-fused triazoles, which could include this compound, is highlighted as an area of opportunity in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

benzyl 2-methyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOPZRYPDFSHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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